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Compound of Interest

Compound Name: K-7174 dihydrochloride

Cat. No.: B15579051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
K-7174 is an orally active, homopiperazine-derived small molecule that functions as a potent

proteasome inhibitor. Unlike peptide-based inhibitors such as bortezomib, which primarily target

the β5 subunit of the 20S proteasome, K-7174 exhibits a distinct mechanism by inhibiting all

three catalytic subunits (β1, β2, and β5). This broad inhibitory profile contributes to its efficacy

in bortezomib-resistant multiple myeloma (MM) cells. K-7174 induces apoptosis in myeloma

cells through a caspase-8-dependent pathway that leads to the degradation of the transcription

factor Sp1. The subsequent downregulation of class I histone deacetylases (HDACs) is a

critical downstream effect of K-7174-mediated cytotoxicity. This technical guide provides a

comprehensive overview of the mechanism of action, quantitative efficacy, and key

experimental protocols related to the study of K-7174 dihydrochloride.

Chemical and Physical Properties
K-7174 dihydrochloride is the salt form of the active homopiperazine compound. Its

properties are summarized below.
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Property Value Citation(s)

Chemical Name

1,4-bis((E)-5-(3,4,5-

trimethoxyphenyl)pent-4-en-1-

yl)-1,4-diazepane

dihydrochloride

[1]

Molecular Formula C₃₃H₄₈N₂O₆ · 2HCl

Molecular Weight 641.67 g/mol

CAS Number 191089-60-8

Appearance White to beige powder

Solubility Soluble in water (2 mg/mL)

Storage Store at -20°C, desiccated

Mechanism of Action
K-7174 exerts its anti-myeloma effects primarily through the inhibition of the ubiquitin-

proteasome system. The 26S proteasome is a large multi-catalytic protease complex

responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular

homeostasis, cell cycle regulation, and apoptosis.

Direct Proteasome Inhibition
K-7174 directly binds to and inhibits the 20S catalytic core of the proteasome. A key distinction

from bortezomib is its ability to inhibit all three proteolytic activities:

Chymotrypsin-like activity (β5 subunit)

Trypsin-like activity (β2 subunit)

Caspase-like activity (β1 subunit)

This pan-inhibitory activity allows K-7174 to be effective against myeloma cells that have

developed resistance to bortezomib through mutations in the β5 subunit gene (PSMB5).[2]
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Downstream Signaling Pathways
The inhibition of the proteasome by K-7174 initiates a signaling cascade that culminates in

apoptosis.
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K-7174 induced signaling pathway leading to apoptosis.

As depicted, K-7174 treatment leads to the activation of caspase-8. This, in turn, mediates the

degradation of the transcription factor Sp1, which is a key transactivator for class I HDAC
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genes. The resulting transcriptional repression of HDAC1, HDAC2, and HDAC3 leads to the

accumulation of acetylated histones and contributes to the induction of apoptosis.

In Vitro Efficacy
K-7174 has demonstrated significant cytotoxic and anti-proliferative effects in various multiple

myeloma cell lines, including those resistant to bortezomib.

Parameter Cell Line(s) Value Citation(s)

IC₅₀ for VCAM-1

mRNA induction by

TNFα

HUVECs 9 µM [3]

IC₅₀ for VCAM-1

expression
HUVECs 14 µM [3]

Effective

concentration for

growth inhibition

MM cell lines 10 - 25 µM [1]

Effective

concentration for

GATA inhibition

Hep3B cells 10 - 30 µM [1]

In Vivo Efficacy
Preclinical studies in murine xenograft models of human multiple myeloma have confirmed the

anti-tumor activity of K-7174. A notable advantage of K-7174 is its oral bioavailability and

enhanced efficacy when administered orally compared to intraperitoneal injection.[2]
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Animal
Model

Cell Line Dosage
Route of
Administrat
ion

Outcome Citation(s)

NOD/SCID

mice

RPMI8226,

U266
50 mg/kg/day Oral (p.o.)

Significant

inhibition of

tumor growth

[1]

Murine

xenograft
RPMI8226

75 mg/kg/day

for 14 days

Intraperitonea

l (i.p.)

Inhibition of

tumor growth
[3]

Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the effects of K-7174.

Proteasome Activity Assay
This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the

proteasome in cell lysates using fluorogenic substrates.

Workflow Diagram:
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Prepare Cell Lysates
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Measure Fluorescence
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Calculate Proteasome Activity
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Workflow for fluorometric proteasome activity assay.

Materials:

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

Fluorogenic substrates:

Chymotrypsin-like: Suc-LLVY-AMC

Trypsin-like: Boc-LSTR-AMC
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Caspase-like: Z-LLE-AMC

Cell Lysis Buffer (e.g., RIPA buffer)

96-well black microplates

Fluorometric microplate reader

Procedure:

Cell Lysis: Treat cells with K-7174 or vehicle control for the desired time. Harvest cells, wash

with ice-cold PBS, and lyse using an appropriate lysis buffer on ice. Centrifuge to pellet cell

debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method like the BCA assay.

Reaction Setup: In a 96-well black plate, add 50-100 µg of protein lysate to each well. Add

assay buffer to a final volume of 100 µL.

Substrate Addition: Add the specific fluorogenic substrate to each well to a final

concentration of 50-100 µM.

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350-380 nm, Em:

440-460 nm).[4]

Data Analysis: Normalize the fluorescence signal to the protein concentration to determine

the specific proteasome activity.

Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and

proliferation.

Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or Solubilization Buffer

96-well clear microplates

Microplate reader

Procedure:

Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100

µL of culture medium.

Treatment: Add various concentrations of K-7174 to the wells and incubate for the desired

period (e.g., 48-72 hours).

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C

until purple formazan crystals are visible.[5]

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization

solution to each well to dissolve the formazan crystals.[6]

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at

570 nm using a microplate reader.[7]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells.

Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of

phosphatidylserine on the cell membrane.

Materials:

Annexin V-FITC (or other fluorochrome)
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Propidium Iodide (PI)

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

Flow cytometer

Procedure:

Cell Treatment and Harvest: Treat cells with K-7174. After incubation, harvest both adherent

and suspension cells.

Washing: Wash cells twice with cold PBS and then once with 1X Binding Buffer.[8]

Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5

µL of PI.[8]

Incubation: Incubate for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow

cytometry.[9]

Viable cells: Annexin V-negative, PI-negative

Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., ubiquitinated proteins,

caspases, Sp1, HDACs) in cell lysates.

Procedure:

Sample Preparation: Lyse K-7174-treated and control cells in RIPA buffer with protease and

phosphatase inhibitors. Determine protein concentration.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-50 µg of

protein per lane on an SDS-polyacrylamide gel.[10]
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.[11]

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target protein (e.g., anti-ubiquitin, anti-caspase-8, anti-Sp1) overnight at 4°C.[12]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.[13]

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.[11]

Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the binding of proteins, such as the transcription factor Sp1, to

specific DNA regions, like the promoters of HDAC genes.

Workflow Diagram:
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Workflow for Chromatin Immunoprecipitation (ChIP) assay.
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Procedure:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-

link proteins to DNA. Quench with glycine.[14]

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into 200-1000 bp

fragments using sonication.[15]

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin

overnight at 4°C with an anti-Sp1 antibody or control IgG.

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA

complexes.

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to

remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C overnight.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

Analysis: Use the purified DNA as a template for PCR or qPCR with primers specific for the

promoter regions of HDAC1, HDAC2, or HDAC3 genes to quantify the amount of Sp1-bound

DNA.

Conclusion
K-7174 dihydrochloride is a promising, orally active proteasome inhibitor with a unique pan-

inhibitory mechanism that distinguishes it from other agents in its class. Its ability to overcome

bortezomib resistance highlights its potential as a valuable therapeutic agent for multiple

myeloma. The downstream effects on the caspase-8/Sp1/HDAC axis represent a key pathway

for its cytotoxic activity. The protocols and data presented in this guide offer a comprehensive

resource for researchers investigating the preclinical and clinical potential of K-7174.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.cellsignal.com/applications/chip-and-chip-seq/chip-assay-overview
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hdac_IN_40_Chromatin_Immunoprecipitation_ChIP_Assay.pdf
https://www.benchchem.com/product/b15579051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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